Cas no 1804877-40-4 (Methyl 3-cyano-6-fluoro-2-iodobenzoate)

Methyl 3-cyano-6-fluoro-2-iodobenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 3-cyano-6-fluoro-2-iodobenzoate
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- インチ: 1S/C9H5FINO2/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-3H,1H3
- InChIKey: QTTFIURAXRGQBK-UHFFFAOYSA-N
- ほほえんだ: IC1C(C#N)=CC=C(C=1C(=O)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 275
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 50.1
Methyl 3-cyano-6-fluoro-2-iodobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015011602-1g |
Methyl 3-cyano-6-fluoro-2-iodobenzoate |
1804877-40-4 | 97% | 1g |
1,519.80 USD | 2021-06-21 | |
Alichem | A015011602-250mg |
Methyl 3-cyano-6-fluoro-2-iodobenzoate |
1804877-40-4 | 97% | 250mg |
484.80 USD | 2021-06-21 | |
Alichem | A015011602-500mg |
Methyl 3-cyano-6-fluoro-2-iodobenzoate |
1804877-40-4 | 97% | 500mg |
790.55 USD | 2021-06-21 |
Methyl 3-cyano-6-fluoro-2-iodobenzoate 関連文献
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
Methyl 3-cyano-6-fluoro-2-iodobenzoateに関する追加情報
Comprehensive Overview of Methyl 3-cyano-6-fluoro-2-iodobenzoate (CAS No. 1804877-40-4): Properties, Applications, and Industry Insights
Methyl 3-cyano-6-fluoro-2-iodobenzoate (CAS No. 1804877-40-4) is a highly specialized organic intermediate with a unique molecular structure, combining cyano, fluoro, and iodo functional groups. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatility in cross-coupling reactions and heterocyclic synthesis. Its CAS number serves as a critical identifier for researchers seeking high-purity reagents for advanced applications.
In recent years, the demand for fluorinated aromatic compounds like Methyl 3-cyano-6-fluoro-2-iodobenzoate has surged, driven by the growing focus on PET radiopharmaceuticals and targeted drug delivery systems. The fluoro moiety enhances metabolic stability, while the iodo group enables efficient C–C bond formation via palladium-catalyzed reactions. These properties align with current industry trends toward precision medicine and sustainable chemistry.
The compound's methyl ester functionality offers distinct advantages in prodrug design, a hot topic in AI-driven drug discovery platforms. Computational chemists frequently search for such multifunctional building blocks to develop kinase inhibitors or antiviral agents, as evidenced by its inclusion in several structure-activity relationship (SAR) studies. The cyano group further expands its utility in click chemistry applications, particularly in bioconjugation strategies for diagnostic probes.
From a synthetic perspective, Methyl 3-cyano-6-fluoro-2-iodobenzoate exemplifies the shift toward atom-economical transformations in modern laboratories. Its iodoarene component responds to emerging photoredox catalysis techniques—a frequently searched topic in synthetic methodology databases. The compound's crystalline form and solubility profile make it particularly valuable for high-throughput screening workflows, addressing common queries about reaction scalability in process chemistry forums.
Environmental considerations surrounding halogenated compounds have led to innovations in the handling of Methyl 3-cyano-6-fluoro-2-iodobenzoate. Recent green chemistry publications highlight its potential in catalytic C–H activation as an alternative to traditional directing group strategies. This aligns with the European Chemicals Agency (ECHA) guidelines on sustainable synthetic routes, a trending search term among regulatory compliance professionals.
Analytical characterization of CAS 1804877-40-4 typically involves advanced techniques like LC-MS and 19F NMR spectroscopy, reflecting the compound's relevance in quality-by-design (QbD) approaches. The benzoate backbone demonstrates predictable fragmentation patterns in mass spectrometry, making it a reference standard for metabolite identification studies—an area of intense interest in pharmacokinetic research.
Supply chain dynamics for Methyl 3-cyano-6-fluoro-2-iodobenzoate reflect broader trends in fine chemical distribution. With increasing searches for just-in-time inventory solutions, suppliers now emphasize custom synthesis options and stability data packages. The compound's shelf life under nitrogen atmosphere storage conditions is frequently documented in technical datasheets, addressing common end-user concerns about reagent degradation.
Future applications may leverage the compound's orthogonal reactivity in DNA-encoded library synthesis or proteolysis-targeting chimera (PROTAC) development—topics dominating recent medicinal chemistry conferences. Its structural motifs appear in patents covering allosteric modulators, suggesting untapped potential in GPCR-targeted therapies.
For researchers troubleshooting Suzuki-Miyaura coupling yields with this substrate, optimized protocols recommend ligand screening and microwave-assisted conditions. These practical insights respond to frequent forum discussions about heteroaromatic functionalization challenges—a testament to the compound's role in advancing transition metal catalysis methodologies.
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